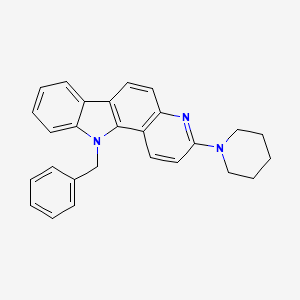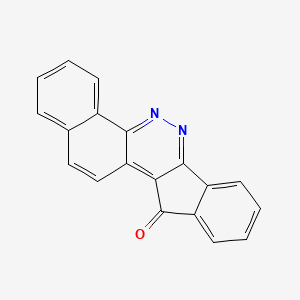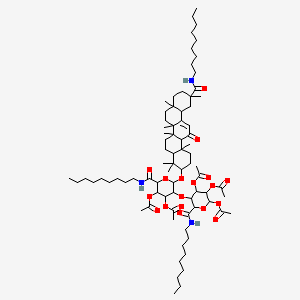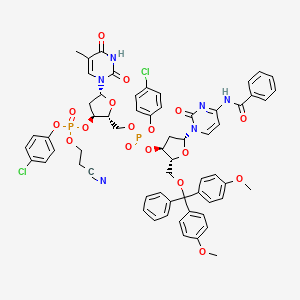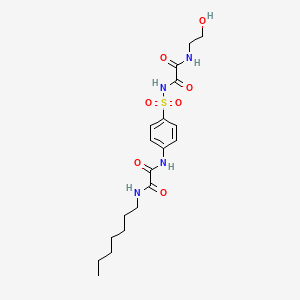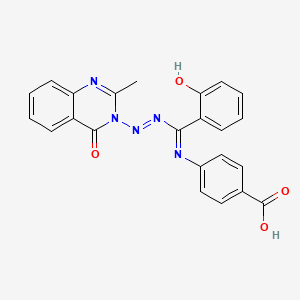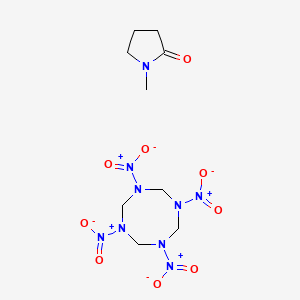
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide is a complex organic compound with a variety of applications in scientific research This compound is known for its unique structure, which includes a pyrrolidine ring, a methoxy group, and a sulfonyl amine group
Vorbereitungsmethoden
The synthesis of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide typically involves multiple steps. One common method starts with the preparation of the pyrrolidine ring, followed by the introduction of the ethyl group. The methoxy group is then added to the benzamide structure, and finally, the sulfonyl amine group is introduced. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with various biological molecules and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, influencing neurotransmitter activity. This interaction can modulate various signaling pathways, leading to changes in cellular function and behavior .
Vergleich Mit ähnlichen Verbindungen
N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-(((methylamino)sulfonyl)amino)benzamide is unique due to its specific combination of functional groups. Similar compounds include:
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide: Lacks the sulfonyl amine group.
N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-bromo-2-methoxybenzamide:
Eigenschaften
CAS-Nummer |
90763-31-8 |
|---|---|
Molekularformel |
C16H26N4O4S |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-(methylsulfamoylamino)benzamide |
InChI |
InChI=1S/C16H26N4O4S/c1-4-20-9-5-6-13(20)11-18-16(21)14-10-12(7-8-15(14)24-3)19-25(22,23)17-2/h7-8,10,13,17,19H,4-6,9,11H2,1-3H3,(H,18,21) |
InChI-Schlüssel |
SWBSNTSEASTOMP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)NS(=O)(=O)NC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




